n-Ethyl-2,4-dimethoxyaniline
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Overview
Description
n-Ethyl-2,4-dimethoxyaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two methoxy groups at the 2 and 4 positions, and an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2,4-dimethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethoxyaniline with ethyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of an ethyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
n-Ethyl-2,4-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of n-Ethyl-2,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The ethyl group attached to the nitrogen atom can affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyaniline: Lacks the ethyl group on the nitrogen atom.
n-Methyl-2,4-dimethoxyaniline: Contains a methyl group instead of an ethyl group.
2,4-Dimethoxybenzylamine: The amine group is attached to a benzyl group instead of an ethyl group.
Uniqueness
n-Ethyl-2,4-dimethoxyaniline is unique due to the presence of both methoxy groups and an ethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73674-61-0 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-ethyl-2,4-dimethoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-4-11-9-6-5-8(12-2)7-10(9)13-3/h5-7,11H,4H2,1-3H3 |
InChI Key |
BLVFDQZIXJCJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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